![molecular formula C21H33NaO5S B14859942 sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14859942.png)
sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3?)-Allopregnanolone Sulfate Sodium Salt is a synthetic derivative of allopregnanolone, a neurosteroid that modulates the activity of the gamma-aminobutyric acid (GABA) receptor. This compound is of significant interest due to its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3?)-Allopregnanolone Sulfate Sodium Salt typically involves the sulfation of allopregnanolone. The process begins with the preparation of allopregnanolone, which is then reacted with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) to introduce the sulfate group. The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of (3?)-Allopregnanolone Sulfate Sodium Salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfation reaction and subsequent neutralization. The product is then purified through crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: (3?)-Allopregnanolone Sulfate Sodium Salt can undergo oxidation reactions, particularly at the steroid nucleus, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohol or hydrocarbon derivatives under appropriate conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the steroid nucleus.
Reduction: Alcohol or hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3?)-Allopregnanolone Sulfate Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other steroid derivatives.
Biology: Studied for its role in modulating GABA receptor activity and its effects on neuronal function.
Medicine: Investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as anxiety, depression, and epilepsy.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of (3?)-Allopregnanolone Sulfate Sodium Salt involves its interaction with the GABA receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This modulation of GABAergic activity is believed to underlie its therapeutic effects in neuropsychiatric disorders. Additionally, the compound may interact with other molecular targets and signaling pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Allopregnanolone: The parent compound, which lacks the sulfate group.
Pregnanolone: Another neurosteroid with similar GABAergic activity.
Tetrahydrodeoxycorticosterone (THDOC): A neurosteroid with similar effects on the GABA receptor.
Uniqueness: (3?)-Allopregnanolone Sulfate Sodium Salt is unique due to the presence of the sulfate group, which enhances its solubility and potentially alters its pharmacokinetic properties. This modification may result in differences in its distribution, metabolism, and excretion compared to its non-sulfated counterparts.
Properties
Molecular Formula |
C21H33NaO5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14-,15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
InChI Key |
DTEMMUZNTWFYGK-AWZBIKFLSA-M |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


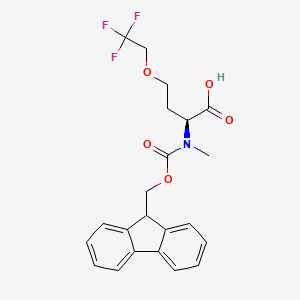
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid](/img/structure/B14859872.png)
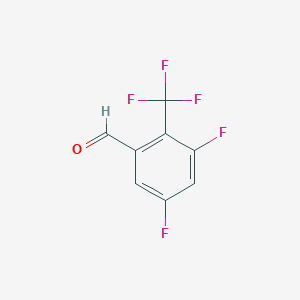
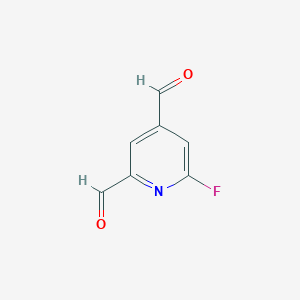
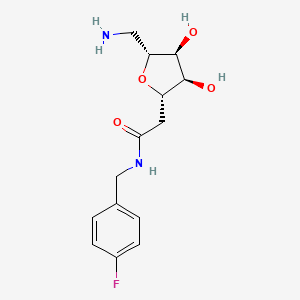
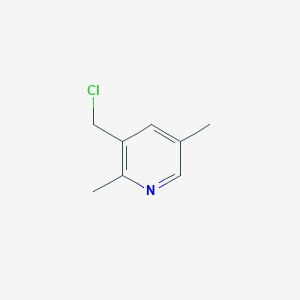
![Methyl [4-(difluoromethoxy)phenyl]acetate](/img/structure/B14859897.png)
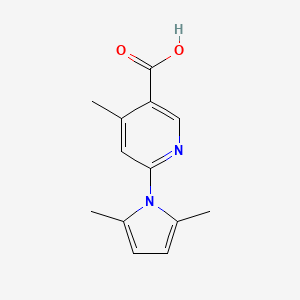
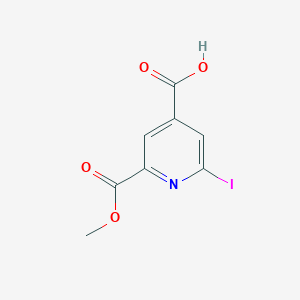
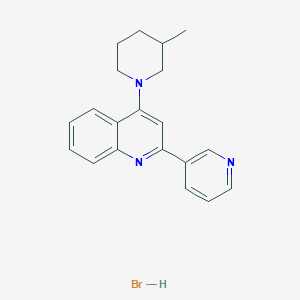
![[(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14859913.png)
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)
![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B14859940.png)
